molecular formula C24H31N B1345545 4'-Undecyl[1,1'-biphenyl]-4-carbonitrile CAS No. 65860-74-4

4'-Undecyl[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B1345545
CAS No.: 65860-74-4
M. Wt: 333.5 g/mol
InChI Key: YIJBPYUXIFSTAP-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-carbonitrile, 4’-undecyl- is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a carbonitrile group at the 4-position and an undecyl chain at the 4’-position. It is used in various scientific research applications due to its unique structural properties.

Scientific Research Applications

[1,1’-Biphenyl]-4-carbonitrile, 4’-undecyl- has several scientific research applications, including:

Mechanism of Action

Biochemical Pathways:

Due to the lack of comprehensive studies, we can only speculate on the affected pathways. Biphenyl derivatives often impact cellular processes related to inflammation, oxidative stress, and cell signaling

Result of Action:

The molecular and cellular effects of 4-Cyano-4’-undecylbiphenyl remain speculative. It may modulate cellular responses related to inflammation, cell growth, or apoptosis .

Action Environment:

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability and efficacy. For instance, exposure to UV light may lead to degradation. Additionally, interactions with other chemicals or proteins in the environment could impact its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-carbonitrile, 4’-undecyl- typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various biphenyl derivatives.

Industrial Production Methods

Industrial production of [1,1’-Biphenyl]-4-carbonitrile, 4’-undecyl- may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-carbonitrile, 4’-undecyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,1’-Biphenyl]-4-carbonitrile, 4’-undecyl- is unique due to the presence of both a carbonitrile group and an undecyl chain, which impart distinct chemical and physical properties. These structural features make it suitable for specific applications in material science and organic synthesis.

Properties

IUPAC Name

4-(4-undecylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N/c1-2-3-4-5-6-7-8-9-10-11-21-12-16-23(17-13-21)24-18-14-22(20-25)15-19-24/h12-19H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJBPYUXIFSTAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5070363
Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-undecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5070363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65860-74-4
Record name 4′-Undecyl[1,1′-biphenyl]-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65860-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-4-carbonitrile, 4'-undecyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065860744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-undecyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-undecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5070363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-undecyl[1,1'-biphenyl]-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.940
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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